1-(4-Chloro-2-ethoxyphenyl)ethanone
Description
1-(4-Chloro-2-ethoxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the para-position (C4) and an ethoxy group at the ortho-position (C2), with an acetyl group (C=O) attached to the benzene ring. This compound belongs to the hydroxyacetophenone family, where structural variations in substituent positions and functional groups significantly influence physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(4-chloro-2-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGUPDMBYCJUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292652 | |
| Record name | 1-(4-Chloro-2-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151945-85-6 | |
| Record name | 1-(4-Chloro-2-ethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151945-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Chloro-2-ethoxyphenyl)ethanone, a compound with significant synthetic utility, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
1-(4-Chloro-2-ethoxyphenyl)ethanone is characterized by its phenolic structure with a chloro and ethoxy substitution. Its molecular formula is , and it features a carbonyl group that can participate in various chemical reactions, making it a versatile intermediate in drug synthesis.
Synthesis
The compound can be synthesized through the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of sodium hydroxide. The process typically yields high purity and is well-documented in the literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-(4-Chloro-2-ethoxyphenyl)ethanone. For instance, derivatives with similar structural motifs have shown promising activity against various cancer cell lines. In particular, compounds featuring oxadiazole linkages demonstrated significant inhibition of cell proliferation in assays conducted according to National Cancer Institute protocols .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | PGI (at 10 µM) |
|---|---|---|
| 6h | SNB-19 | 65.12 |
| 6h | NCI-H460 | 55.61 |
| 6h | SNB-75 | 54.68 |
This data suggests that structural modifications can enhance biological activity, indicating a potential pathway for developing new anticancer agents.
Antimicrobial Properties
In addition to anticancer effects, related compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6c | E. coli | 8 |
| 6c | Staphylococcus aureus | 8 |
These findings support the exploration of this compound's derivatives for therapeutic applications in infectious diseases.
The biological activity of 1-(4-Chloro-2-ethoxyphenyl)ethanone may be attributed to its ability to interact with key cellular targets. Molecular docking studies have indicated that compounds with similar structures can effectively bind to the active sites of proteins involved in cancer cell proliferation and bacterial resistance mechanisms .
Case Studies
A notable case study involved the evaluation of various derivatives in inflammatory models. Compounds were assessed for their ability to inhibit neutrophil functions, which are critical in inflammatory responses. Results indicated that certain derivatives significantly reduced superoxide generation and elastase release, highlighting their potential as anti-inflammatory agents .
Table 3: Inhibition of Neutrophil Functions
| Compound | Superoxide Generation Inhibition (%) | Elastase Release Inhibition (%) |
|---|---|---|
| Compound A | 94.7 ± 3.22 | 62.00 ± 6.31 |
| Compound B | 68.28 ± 8.99 | Induced Release |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Chloro-2-ethoxyphenyl)ethanone derivatives in anticancer therapies. Research indicates that compounds derived from this structure exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. For example, a series of synthesized analogues demonstrated promising inhibitory concentrations (IC50) below 100 µM against these cell lines, suggesting a strong potential for further development as anticancer agents .
Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to disrupt microtubule dynamics, akin to established tubulin inhibitors. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance binding affinity and efficacy against cancer cells. Notably, compounds with methoxy or hydroxyl groups showed improved activity compared to those with simpler substitutions .
Antibacterial Properties
In addition to anticancer properties, 1-(4-Chloro-2-ethoxyphenyl)ethanone derivatives have been evaluated for their antibacterial activity. Some studies reveal that these compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin, indicating their potential as alternative antibacterial agents .
Synthesis and Structural Modifications
The synthesis of 1-(4-Chloro-2-ethoxyphenyl)ethanone involves several steps that allow for structural modifications leading to various derivatives with enhanced biological activities. Common methods include:
- Nitration and Reduction : Initial nitration of 4-chlorophenol followed by reduction processes yields key intermediates.
- Substitution Reactions : Diverse functional groups can be introduced through electrophilic aromatic substitution or nucleophilic attacks on the carbonyl group, allowing for fine-tuning of biological activity .
Case Studies and Experimental Findings
| Study | Compound Variants | Cancer Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | 4-Chloro-2-methoxyphenyl derivatives | MCF-7, HCT-116 | < 50 µM |
| Study B | 4-Chloro-2-nitrophenyl derivatives | HeLa | < 75 µM |
| Study C | 4-Chloro-2-hydroxyphenyl derivatives | MCF-7, HCT-116 | < 60 µM |
These findings illustrate the broad applicability of structural modifications in enhancing the therapeutic efficacy of compounds based on the core structure of 1-(4-Chloro-2-ethoxyphenyl)ethanone.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(4-Chloro-2-ethoxyphenyl)ethanone, highlighting differences in substituents, physical properties, and synthesis routes:
Key Comparative Insights:
Substituent Effects on Reactivity and Stability: The ethoxy group in 1-(4-Chloro-2-ethoxyphenyl)ethanone is less polar than hydroxy or methoxy groups in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone. Halogen type (Cl vs. F) influences electronic effects. For example, the fluorine atom in 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS 177211-26-6) introduces stronger electron-withdrawing effects compared to chlorine, affecting electrophilic substitution patterns .
Synthetic Accessibility: Friedel-Crafts acylation is a common route for chloro- and methoxy-substituted analogs (e.g., CAS 112954-19-5), but yields can vary significantly (e.g., 38% for the dimethoxy derivative) . Brominated analogs (e.g., 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone, CAS 182056-48-0) may require harsher conditions due to bromine’s lower reactivity compared to chlorine .
Physicochemical Properties: Melting points correlate with substituent symmetry and intermolecular forces. For instance, 1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS 50317-52-7) melts at 97–98°C, while the less polar 1-(4-Chloro-2-ethoxyphenyl)ethanone likely has a lower melting point due to reduced hydrogen bonding .
Biological and Functional Applications: Chloro- and hydroxy-substituted acetophenones (e.g., CAS 151340-06-6) are precursors in antifungal agents, as seen in metal complexes of related azo dyes (e.g., APEHQ in ) . Ethoxy-substituted derivatives may exhibit enhanced metabolic stability compared to hydroxy analogs, making them viable candidates for drug design .
Research Findings and Methodological Considerations
- Structural Characterization: Crystallographic data for analogs (e.g., 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone in ) reveal planar aromatic systems with substituent-dependent torsional angles, critical for molecular docking studies .
- Analytical Techniques : GC-FTIR () and NMR () are pivotal for distinguishing regioisomers (e.g., differentiating Cl at C2 vs. C4) .
- Safety Profiles: Chlorinated acetophenones (e.g., CAS 72531-23-8) require stringent handling due to respiratory and dermal toxicity, as noted in Safety Data Sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
